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Compound of Interest

Compound Name: n6-(2-Hydroxyethyl)adenosine

Cat. No.: B10857582

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N6-(2-hydroxyethyl)adenosine (N6-heA) is a modified purine nucleoside analog found in

various fungal species, notably within the Cordyceps genus.[1][2] This compound has garnered

significant interest in the scientific and pharmaceutical communities due to its diverse

pharmacological activities. Research has demonstrated its potential as an anti-inflammatory,

antioxidant, anti-tumor, and neuroprotective agent.[2][3] The primary mechanism of its anti-

inflammatory effects is attributed to the inhibition of the NF-κB and TGF-β1/Smad signaling

pathways.[4][5] This technical guide provides a comprehensive overview of the methodologies

for extracting, purifying, identifying, and quantifying N6-heA from fungal extracts, along with

insights into its biological signaling pathways.

Data Presentation
The concentration of N6-(2-hydroxyethyl)adenosine can vary significantly among different

fungal species and even between different strains and culture conditions. The following table

summarizes reported concentrations of N6-heA in various fungi.
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Fungal Species Sample Type
N6-heA
Concentration
(mg/g dry weight)

Reference

Cordyceps chanhua Mycelia 0.836 ± 0.030 [6]

Cordyceps cicadae Mycelia 1.5 [7]

Cordyceps cicadae
Mycelia Extract (CC-

M2)
1.07 ± 0.04 [1]

Beauveria bassiana

(Strain 351)
Mycelia 0.8483 ± 0.0439 [2]

Beauveria bassiana

(Strain 627)
Mycelia 0.0089 ± 0.0000 [2]

Beauveria bassiana

(CGMCC 3.3575)
Mycelia 0.2673 ± 0.0009 [2]

Experimental Protocols
This section details the methodologies for the extraction, purification, and identification of N6-
(2-hydroxyethyl)adenosine from fungal sources.

Optimized Ultrasonic-Assisted Extraction of N6-heA
from Cordyceps chanhua
This protocol is based on the optimized conditions reported for Cordyceps chanhua.[6]

a. Materials and Reagents:

Dried and powdered fungal mycelia

Ultrapure water

Ultrasonic bath

Water bath
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Centrifuge

Filter paper (0.45 µm)

b. Protocol:

Weigh a known amount of dried fungal powder.

Add ultrapure water as the solvent with a liquid-to-material ratio of 118:1 (mL:g).

Place the mixture in an ultrasonic bath for 25 minutes.

Transfer the mixture to a water bath set at 24°C for 3.8 hours.

Centrifuge the extract to pellet the solid material.

Filter the supernatant through a 0.45 µm filter to obtain the crude extract.

Multi-Step Purification of N6-heA
The following is a synthesized protocol for the purification of N6-heA from the crude extract,

based on methods described in the literature.[6][8]

a. Macroporous Resin Chromatography (Initial Cleanup):

Load the crude extract onto a pre-equilibrated macroporous resin column (e.g., AB-8).

Wash the column with water to remove highly polar impurities.

Elute the column with a gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).

Collect fractions and analyze for the presence of N6-heA using analytical HPLC.

Pool the fractions containing N6-heA.

b. Acidic Alumina Chromatography:

Concentrate the pooled fractions from the previous step.
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Load the concentrated sample onto an acidic alumina column.

Elute with a suitable solvent system, collecting fractions.

Monitor the fractions by analytical HPLC and pool the N6-heA containing fractions.

c. Sephadex LH-20 Chromatography:

Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol or an aqueous

buffer) for at least 3 hours.

Pack the column with the swollen resin.

Equilibrate the column with the mobile phase.

Load the concentrated N6-heA fractions onto the column.

Elute with the mobile phase and collect fractions.

Analyze fractions by analytical HPLC and pool the purified N6-heA fractions.

d. Semi-Preparative High-Performance Liquid Chromatography (SP-HPLC):

Concentrate the purified fractions.

Inject the sample into a semi-preparative HPLC system.

Column: C18 semi-preparative column.

Mobile Phase: A gradient of methanol or acetonitrile in water is typically used.

Flow Rate: Adjust according to the column dimensions.

Detection: UV detector at 260 nm.

Collect the peak corresponding to the retention time of N6-heA.

Lyophilize the collected fraction to obtain pure N6-heA.
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Analytical Identification and Quantification
a. High-Performance Liquid Chromatography (HPLC):

Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[7]

Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% acetic

acid) is common. A typical mobile phase is 5:95 (v/v) acetonitrile:water with 0.1% acetic acid.

[2]

Flow Rate: 1.0 mL/min.[2]

Detection: UV at 260 nm.[2]

Quantification: Based on a standard curve generated with a pure N6-heA standard.

b. Mass Spectrometry (MS):

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Expected Ion: [M+H]+ at m/z 312.1, corresponding to the molecular formula C12H17N5O5.

[2]

c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Structural confirmation can be achieved by comparing the 1H and 13C NMR spectra of the

isolated compound with published data.

Mandatory Visualizations
Experimental Workflow
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Caption: Workflow for the extraction and identification of N6-heA.
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Caption: Inhibition of the NF-κB signaling pathway by N6-heA.
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Caption: Inhibition of the TGF-β1/Smad signaling pathway by N6-heA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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